molecular formula C9H9ClN2O3 B14895112 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate

2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate

Cat. No.: B14895112
M. Wt: 228.63 g/mol
InChI Key: RZDXUTPGNATBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate is a chemical compound with the molecular formula C9H9ClN2O3 It is known for its unique structure, which includes both amino and oxoethyl groups attached to a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate typically involves the reaction of 2-amino-4-chlorobenzoic acid with glycine ethyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. It may also interact with cellular membranes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-oxoethyl 4-bromobenzoate
  • 2-Amino-2-oxoethyl 4-nitrobenzoate
  • 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate

Uniqueness

2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate is unique due to the presence of both amino and oxoethyl groups attached to a chlorobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2-amino-4-chlorobenzoate

InChI

InChI=1S/C9H9ClN2O3/c10-5-1-2-6(7(11)3-5)9(14)15-4-8(12)13/h1-3H,4,11H2,(H2,12,13)

InChI Key

RZDXUTPGNATBQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)OCC(=O)N

Origin of Product

United States

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